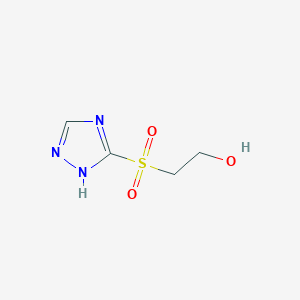

2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfonyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZCSMXBYKAMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849399-49-0 | |

| Record name | 2-(4H-1,2,4-triazole-3-sulfonyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Structures

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Generating a scientifically accurate article on these topics requires access to published X-ray crystallography and spectroscopic studies. Despite extensive searches, no such studies for the specific compound “2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol” could be located. While data exists for other derivatives of 1,2,4-triazole (B32235), this information is not applicable to the requested molecule due to differences in chemical structure that significantly impact crystallographic and spectroscopic properties.

Therefore, it is not possible to provide the requested article without the foundational scientific research and data.

Computational and Theoretical Investigations of 2 1h 1,2,4 Triazol 5 Ylsulfonyl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For a molecule like 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol, DFT calculations would provide fundamental insights into its behavior at the atomic level.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the triazole ring, the sulfonyl group, and the ethanol (B145695) side chain.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes mapping the electron density distribution to understand how electrons are shared between atoms, which is crucial for identifying regions of high or low electron density. Such analysis helps in understanding the molecule's polarity and its potential for intermolecular interactions. Furthermore, the calculation of atomic charges provides a quantitative measure of the charge distribution across the molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data for validation. For this compound, theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. unn.edu.ngicm.edu.pl These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. unn.edu.ng

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. icm.edu.pl Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This theoretical vibrational spectrum can be a powerful tool for interpreting experimental spectra and identifying characteristic functional groups within the molecule.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which provide quantitative insights into the molecule's reactivity profile. This information is critical for predicting how this compound might interact with other molecules and its potential role in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. pensoft.net By simulating the movements of atoms and bonds at a given temperature, MD simulations can explore the conformational landscape of this compound. This is particularly important for a flexible molecule with rotatable bonds, as it can adopt multiple conformations that may be close in energy. MD simulations can identify the most populated conformations and the energy barriers between them, providing a more complete understanding of the molecule's flexibility and shape in different environments.

Quantum Chemical Characterization of Reaction Mechanisms and Energetics

Quantum chemical methods, including DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. zsmu.edu.ua By calculating the energies of reactants, products, and transition states, the reaction pathway can be mapped out. zsmu.edu.ua This allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. Such studies can elucidate how the molecule might be synthesized or how it might react with biological targets, providing a detailed, step-by-step view of the chemical transformations at a molecular level.

Computational Design and Virtual Screening for Analogues and Novel Derivatives

The insights gained from computational studies of this compound can be leveraged for the rational design of new molecules with desired properties. By making systematic modifications to the parent structure, a library of virtual analogues and derivatives can be created.

These virtual compounds can then be subjected to high-throughput virtual screening to predict their properties, such as binding affinity to a specific biological target. nih.govresearchgate.net This computational approach allows for the rapid evaluation of a large number of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This significantly accelerates the drug discovery and materials design process by focusing resources on molecules with the highest potential for success.

Chemical Reactivity and Transformation Studies of 2 1h 1,2,4 Triazol 5 Ylsulfonyl Ethanol

Reactions Involving the 1,2,4-Triazole (B32235) Ring System

The aromatic 1,2,4-triazole ring is a stable heterocyclic system, but it possesses reactive sites that can participate in various substitution and transformation reactions. nih.gov Its reactivity is significantly influenced by the strongly electron-withdrawing sulfonyl group attached at the C5 position.

The 1,2,4-triazole ring exhibits a dualistic nature in substitution reactions. nih.gov Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions, such as alkylation or protonation, preferentially occur at these positions. nih.govchemicalbook.com For an N-unsubstituted 1,2,4-triazole, protonation typically happens at the N4 position. chemicalbook.com

Conversely, the carbon atoms of the triazole ring are electron-deficient (π-deficient), a characteristic that is further amplified by their attachment to two electronegative nitrogen atoms and the C5-sulfonyl group. nih.govchemicalbook.com This electron deficiency makes the ring carbons susceptible to nucleophilic substitution, which can proceed under mild conditions. nih.govchemicalbook.com Halogenated 1H-1,2,4-triazoles, for example, have been utilized in nucleophilic substitution reactions to introduce various substituents at the 5-position. researchgate.net Furthermore, modern cross-coupling methodologies, such as Suzuki and Heck reactions, provide powerful tools for the C-C bond formation on the triazole nucleus, enabling the introduction of aryl or alkenyl groups. researchgate.net

| Reaction Type | Reactive Site | Typical Reagents/Conditions | Outcome |

|---|---|---|---|

| Electrophilic Substitution (e.g., Alkylation) | Nitrogen atoms (N1, N2, N4) | Alkyl halides, Methyl sulfate | N-alkylation |

| Nucleophilic Substitution | Carbon atoms (C3, C5) | Strong nucleophiles (on halogenated triazoles) | C-substitution |

| Palladium-Catalyzed Cross-Coupling | Carbon atoms (on halogenated triazoles) | Boronic acids (Suzuki), Alkenes (Heck) | C-C bond formation (arylation, alkenylation) |

Ring-closing transformations, or annulation reactions, are a common strategy to build fused heterocyclic systems. Derivatives of 1,2,4-triazole can be synthesized to undergo intramolecular cyclization, leading to bicyclic structures such as triazolopyridines. acs.orgacs.org Such transformations often involve the functionalization of both the triazole ring and a side chain, followed by a cyclocondensation step. These reactions are valuable for creating complex molecular architectures from simpler triazole precursors. isres.org

Transformations of the Sulfonyl Group

The sulfonyl group serves as a robust and generally stable linker between the triazole ring and the ethanol (B145695) side chain. However, it also possesses latent reactivity that can be exploited for molecular derivatization.

However, recent research has unveiled a novel mode of reactivity known as Sulfur-Triazole Exchange (SuTEx). In this reaction, the sulfonyl-triazole moiety can act as an electrophile, reacting with nucleophiles such as tyrosines or lysines. researchgate.net This process is facilitated by the ability of the triazolide to function as an effective leaving group, stabilized by its aromaticity and resonance. researchgate.net This reactivity suggests that the C-S bond, while stable, can be selectively cleaved under specific nucleophilic conditions, offering a pathway for conjugation or derivatization.

The sulfonyl group is in the highest oxidation state of sulfur (+6) and is therefore inert to further oxidation. This allows for selective oxidation of other parts of the molecule, such as the ethanol side chain, without affecting the sulfonyl linker. organic-chemistry.org

Conversely, the sulfonyl group can be removed through reductive cleavage (desulfonylation). Various reagents and methods can achieve this transformation. wikipedia.org For instance, reducing agents like aluminum amalgam (Al/Hg) can cleave the C-S bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org Transition metal-catalyzed reductions have also been employed for the stereospecific reduction of related sulfones. wikipedia.org Additionally, powerful neutral organic super-electron-donor (S.E.D.) reagents have been shown to reductively cleave sulfones under mild conditions. strath.ac.uk These reductive methods provide a route to access 5-unsubstituted or otherwise derivatized 1,2,4-triazoles from the sulfonylated precursor.

Reactions of the Ethanol Side Chain

The primary alcohol of the ethanol side chain is a versatile functional group that can undergo a wide array of well-established chemical transformations. pearson.com These reactions provide a straightforward handle for modifying the molecule's physical and chemical properties.

Key reactions involving the hydroxyl group include:

Oxidation : The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields esters.

Conversion to Sulfonate Esters : The alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride). libretexts.org This transformation converts the hydroxyl into an excellent leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) reactions. libretexts.orgvaia.com

Halogenation : The hydroxyl group can be replaced by a halogen (Cl, Br) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. libretexts.org

Dehydration : Under forcing conditions with strong acids and heat, the alcohol could undergo dehydration to form an alkene, although this is more typical for secondary and tertiary alcohols. libretexts.org

| Reaction Type | Reagent(s) | Product Functional Group | Mechanism/Notes |

|---|---|---|---|

| Oxidation (Partial) | Pyridinium chlorochromate (PCC) | Aldehyde | Stops at the aldehyde stage. |

| Oxidation (Full) | KMnO₄, H₂CrO₄ | Carboxylic Acid | Requires strong oxidizing conditions. |

| Conversion to Sulfonate Ester | Ts-Cl or Ms-Cl, pyridine (B92270) | Tosylate or Mesylate | Creates a good leaving group; retention of configuration. libretexts.org |

| Halogenation | SOCl₂ or PBr₃ | Alkyl Chloride or Alkyl Bromide | Proceeds with inversion of configuration (Sₙ2). libretexts.org |

| Esterification (Fischer) | R-COOH, Acid catalyst | Ester | Equilibrium-controlled reaction. |

Esterification and Etherification Reactions

The primary alcohol moiety of 2-(1H-1,2,4-triazol-5-ylsulfonyl)ethanol can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or a more reactive derivative, such as an acyl chloride or acid anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), is a common method. byjus.commasterorganicchemistry.comchemguide.co.uk This is a reversible process, and often the alcohol is used in excess or water is removed to drive the equilibrium towards the product. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, an acyl chloride or anhydride can be used, typically in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproduct. chemguide.co.uk

Etherification: The Williamson ether synthesis is the most common method for preparing ethers from alcohols. masterorganicchemistry.comwikipedia.orgbyjus.com This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. khanacademy.orglibretexts.org This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. wikipedia.orgbyjus.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

| Reaction Type | Reagents | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| Esterification | Acetic Acid | H₂SO₄ (catalytic) | Excess Acetic Acid | 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethyl acetate |

| Esterification | Acetyl Chloride | Pyridine | Dichloromethane (B109758) (DCM) | 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethyl acetate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | - | Tetrahydrofuran (THF) | 5-(2-Methoxyethylsulfonyl)-1H-1,2,4-triazole |

| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | - | Tetrahydrofuran (THF) | 5-(2-(Benzyloxy)ethylsulfonyl)-1H-1,2,4-triazole |

Controlled Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org The sulfonyl group and the triazole ring are generally resistant to these oxidizing conditions.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder, anhydrous oxidizing agents are required. wikipedia.org Reagents such as Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) are effective for this transformation. chadsprep.comlibretexts.org Other modern methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin Periodinane (DMP) oxidation, both of which operate under mild conditions and provide high yields of the aldehyde. libretexts.orgyoutube.com TEMPO-catalyzed oxidations also offer a selective method for this conversion. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents in aqueous media will typically oxidize the primary alcohol through the intermediate aldehyde to the corresponding carboxylic acid. wikipedia.orgbyjus.com Common reagents for this full oxidation include potassium permanganate (KMnO₄), and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in aqueous sulfuric acid. researchgate.netlibretexts.orglibretexts.orgmasterorganicchemistry.com Heating the reaction under reflux with an excess of the oxidizing agent ensures the complete conversion to the carboxylic acid. libretexts.org

| Desired Product | Reagent(s) | Solvent | Typical Conditions |

|---|---|---|---|

| 2-(1H-1,2,4-Triazol-5-ylsulfonyl)acetaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Anhydrous, Room Temperature |

| 2-(1H-1,2,4-Triazol-5-ylsulfonyl)acetaldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Anhydrous, Room Temperature |

| 2-(1H-1,2,4-Triazol-5-ylsulfonyl)acetic acid | Potassium Permanganate (KMnO₄) | Water/Pyridine | Heat |

| 2-(1H-1,2,4-Triazol-5-ylsulfonyl)acetic acid | Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone | 0°C to Room Temperature |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. chemistrysteps.com This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, or into an alkyl halide. libretexts.org

The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. libretexts.org This reaction forms a tosylate or mesylate ester, respectively, which are excellent leaving groups in substitution reactions. libretexts.orglibretexts.org The resulting activated substrate can then be treated with a wide variety of nucleophiles (e.g., azide, cyanide, halides, thiols) in a classic SN2 reaction to yield the substituted product. pearson.com

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly into the corresponding alkyl chloride or alkyl bromide, which can then undergo subsequent nucleophilic substitution reactions.

| Activation Reagent | Intermediate | Nucleophile | Final Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl)/Pyridine | 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethyl tosylate | Sodium Azide (NaN₃) | 5-(2-Azidoethylsulfonyl)-1H-1,2,4-triazole |

| Methanesulfonyl chloride (MsCl)/Triethylamine | 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethyl mesylate | Potassium Cyanide (KCN) | 3-(1H-1,2,4-Triazol-5-ylsulfonyl)propanenitrile |

| Thionyl Chloride (SOCl₂) | 5-(2-Chloroethylsulfonyl)-1H-1,2,4-triazole | Ammonia (NH₃) | 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanamine |

| Phosphorus Tribromide (PBr₃) | 5-(2-Bromoethylsulfonyl)-1H-1,2,4-triazole | Sodium Thiophenoxide (NaSPh) | 5-(2-(Phenylthio)ethylsulfonyl)-1H-1,2,4-triazole |

Detailed Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms for the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Fischer Esterification: This acid-catalyzed reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic Attack: The alcohol oxygen attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). byjus.com

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product. libretexts.org

Chromic Acid Oxidation: The oxidation of the primary alcohol to a carboxylic acid with chromic acid involves several steps. chemistnotes.com

Chromate (B82759) Ester Formation: The alcohol oxygen attacks the chromium atom of chromic acid (H₂CrO₄) to form a chromate ester. masterorganicchemistry.comchemistnotes.com

Elimination to Aldehyde: A base (typically water) removes the proton from the carbon bearing the chromate ester. This initiates an E2-like elimination, forming the C=O double bond of the aldehyde and reducing Cr(VI) to Cr(IV). libretexts.orgmasterorganicchemistry.com

Hydrate (B1144303) Formation: In the aqueous acidic medium, the aldehyde is in equilibrium with its hydrate (a gem-diol). masterorganicchemistry.com

Oxidation of Hydrate: The hydrate reacts with another molecule of chromic acid to form a second chromate ester, which is then oxidized by a similar elimination mechanism to yield the carboxylic acid. masterorganicchemistry.com

Nucleophilic Substitution (via Tosylate): This is a two-stage process.

Activation: The alcohol is converted to a tosylate. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride, with subsequent loss of a chloride ion. A base (pyridine) removes the proton from the oxygen, yielding the tosylate ester. This process occurs with retention of configuration at the carbon atom. libretexts.org

Substitution (SN2 Mechanism): The tosylate group is an excellent leaving group. A nucleophile attacks the carbon atom bonded to the tosylate group from the backside (180° to the leaving group). masterorganicchemistry.comwikipedia.org This attack occurs in a single, concerted step where the nucleophile-carbon bond forms at the same time as the carbon-leaving group bond breaks. wikipedia.org This results in an inversion of stereochemistry at the reaction center, although for the achiral ethanol derivative, this is not observable. masterorganicchemistry.com

Advanced Applications and Mechanistic Exploration

Role as a Versatile Synthetic Intermediate and Building Block

Scaffold in Complex Heterocyclic Synthesis for Novel Molecular Architectures

Precursor for Tailored Organic Materials Development

Information regarding the application of 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol as a precursor for the development of specialized organic materials is not available. There are no studies that describe its polymerization, incorporation into larger macromolecular structures, or its use in the creation of materials with specific electronic, optical, or physical properties.

Ligand Chemistry and Coordination Compound Formation

Coordination Modes of the Triazole and Sulfonyl-Ethanol Moieties with Metal Ions

There is a lack of published research on the coordination chemistry of this compound. No studies were found that investigate its behavior as a ligand or detail the coordination modes of its distinct functional moieties—the 1,2,4-triazole (B32235) ring, the sulfonyl group, and the ethanol (B145695) hydroxyl group—with various metal ions. Consequently, data on the formation of metal complexes or coordination compounds involving this specific molecule is not available.

Applications in Catalysis, e.g., Transition Metal Catalysis or Organocatalysis

No literature could be found that describes the use of this compound or its potential metal complexes in the field of catalysis. There are no reports on its efficacy as a catalyst or as a ligand in transition metal-catalyzed reactions or in organocatalytic processes.

Mechanistic Investigations of Biochemical Interactions (e.g., enzyme-ligand binding mechanisms)

There are no available studies on the biochemical or pharmacological properties of this compound. Research investigating its interactions with biological targets, such as enzymes or receptors, has not been published. Therefore, there is no information on its enzyme-ligand binding mechanisms, mode of action, or any potential therapeutic or biological activity.

Molecular Recognition Studies with Purified Protein Targets

The unique structural features of this compound, characterized by the presence of a triazole ring, a sulfonyl group, and a hydroxyl moiety, govern its interaction with protein targets. These interactions are primarily non-covalent and include hydrogen bonding, and electrostatic interactions, which collectively determine the binding affinity and selectivity of the compound.

The triazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The sulfonyl group is a strong hydrogen bond acceptor, while the terminal hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor. These functionalities allow for a variety of binding modes within a protein's active site. Detailed molecular docking and structural biology studies on related triazole-containing compounds have provided insights into these potential interactions. For instance, the nitrogen atoms of the triazole ring often form crucial hydrogen bonds with amino acid residues such as serine, threonine, or the peptide backbone.

| Functional Group | Potential Molecular Interaction | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| 1H-1,2,4-Triazole | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Sulfonyl (-SO2-) | Hydrogen Bond Acceptor, Dipole-Dipole | Arginine, Lysine, Asparagine, Glutamine |

| Ethanol (-CH2CH2OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Histidine |

Probing Cellular Pathways via Specific Molecular Interactions

At a molecular level, the interactions of this compound with specific proteins can be utilized to probe and understand cellular pathways. By acting as an inhibitor or modulator of a particular enzyme or receptor, the compound can trigger a cascade of downstream effects, providing a window into the functional roles of its target protein.

For example, many enzymes that play critical roles in signal transduction pathways, such as kinases or phosphatases, can be targeted by small molecules. If this compound were to bind to the active site of a specific kinase, it could prevent the phosphorylation of its substrate, thereby interrupting a signaling cascade. By observing the cellular consequences of this inhibition, researchers can deduce the function of that particular signaling pathway. The hydrophilic nature of the molecule suggests it may be able to penetrate the cell membrane to reach intracellular targets. bg.ac.rs

Exploration in Agrochemical Precursor Development

The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex molecules with potential applications in agriculture. The triazole moiety is a well-known pharmacophore in many successful fungicides and herbicides. The sulfonyl and hydroxyl groups offer reactive sites for further chemical modification and structural elaboration.

In the context of chemical synthesis and structural design, the hydroxyl group can be readily converted into other functional groups, such as esters or ethers, or used as a handle for linking to other molecular fragments. The sulfonyl group can also be a target for chemical modification, although it is generally more stable. The design of novel agrochemicals often involves creating a library of derivatives from a lead compound like this compound and then screening them for biological activity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimized efficacy and desired properties.

| Structural Feature | Role in Agrochemical Design | Example of Synthetic Modification |

|---|---|---|

| 1H-1,2,4-Triazole Ring | Core pharmacophore for fungicidal/herbicidal activity | N-alkylation or N-arylation to modify potency and spectrum |

| Sulfonyl Group | Modulates electronic properties and binding | Generally retained for its favorable interaction properties |

| Ethanol Side Chain | Provides a point for diversification | Esterification, etherification, or replacement with other linkers |

Concluding Remarks and Future Research Perspectives

Synthesis of Key Academic Discoveries and Contributions of 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol Research

While dedicated studies on this compound are sparse, its synthesis can be logically inferred from established methods for preparing analogous 1,2,4-triazole (B32235) derivatives. The likely synthetic pathway would commence with the formation of a 5-mercapto-1,2,4-triazole precursor. This is typically achieved through the cyclization of thiosemicarbazide (B42300) derivatives or by reacting acid hydrazides with carbon disulfide in an alkaline medium, followed by treatment with hydrazine (B178648) hydrate (B1144303).

The subsequent step would involve the S-alkylation of the 5-mercapto-1,2,4-triazole with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to yield the thioether intermediate, 2-((1H-1,2,4-triazol-5-yl)thio)ethanol. Finally, the sulfonyl moiety would be introduced via oxidation of the thioether. This transformation is commonly accomplished using various oxidizing agents, with hydrogen peroxide being a prevalent choice, often in the presence of a catalyst.

The academic contribution of research into compounds of this nature lies in the expansion of the chemical space of bioactive heterocyclic molecules. The 1,2,4-triazole nucleus is a well-known pharmacophore present in numerous antifungal, antibacterial, and anticancer agents. The incorporation of a sulfonyl group is also a significant strategy in medicinal chemistry, as it can enhance the biological activity and pharmacokinetic properties of a molecule. Therefore, the synthesis and study of this compound and its derivatives would contribute to the ongoing efforts to develop new therapeutic agents.

Unexplored Avenues in the Synthetic Chemistry of Triazolylsulfonylethanols

The synthetic pathway to triazolylsulfonylethanols, while plausible, presents several avenues for further exploration and optimization. Future research could focus on the development of more efficient and environmentally benign synthetic methods. This could involve exploring one-pot syntheses that combine the steps of triazole formation, S-alkylation, and oxidation, thereby reducing reaction time and waste.

Furthermore, the scope of the synthesis could be expanded to create a library of analogous compounds. This would involve varying the substituents on the triazole ring and the ethanol (B145695) moiety. For instance, different functional groups could be introduced at the N-1 or C-3 positions of the triazole ring to investigate their influence on the compound's properties. Similarly, the ethanol side chain could be modified to include other functional groups or to alter its length, which could have a significant impact on the molecule's biological activity.

Another unexplored area is the investigation of alternative oxidizing agents for the conversion of the thioether to the sulfone. While hydrogen peroxide is a common choice, other reagents could offer advantages in terms of selectivity, reaction conditions, and safety. The development of catalytic oxidation methods would also be a valuable contribution to the field.

Promising Directions in Theoretical and Computational Chemistry for Structure-Activity Relationship Elucidation

Computational chemistry offers powerful tools for understanding the structure-activity relationships (SAR) of bioactive molecules, and these approaches hold great promise for the study of this compound and its derivatives. Molecular docking studies could be employed to predict the binding modes of these compounds with various biological targets, such as enzymes and receptors. This would provide insights into the molecular basis of their potential biological activity and could guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to correlate the physicochemical properties of a series of triazolylsulfonylethanol derivatives with their biological activity. This would allow for the development of predictive models that can be used to estimate the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Furthermore, density functional theory (DFT) calculations could be used to investigate the electronic properties of these molecules, such as their molecular orbital energies and charge distributions. This information would be valuable for understanding their reactivity and their potential to interact with biological macromolecules.

Emerging Opportunities in Advanced Chemical Applications and Materials Science

Beyond its potential in medicinal chemistry, this compound and related heterocyclic sulfones could find applications in materials science and other advanced chemical fields. The presence of both a heterocyclic ring and a sulfone group imparts unique electronic and physical properties to these molecules.

For instance, heterocyclic compounds are being explored for their use in the development of new materials with interesting optical and electronic properties. The sulfone group, being strongly electron-withdrawing, can influence the photophysical properties of a molecule, making it a potential candidate for applications in organic light-emitting diodes (OLEDs) or as a component of functional polymers.

The ability of the triazole ring to coordinate with metal ions also opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including in catalysis, gas storage, and sensing.

Broader Impact on Fundamental Organic and Medicinal Chemistry Sciences

The study of this compound and its analogs has the potential to make a significant impact on the fields of organic and medicinal chemistry. The development of new synthetic methods for the preparation of these compounds would add to the toolbox of synthetic chemists and could be applied to the synthesis of other complex heterocyclic molecules.

From a medicinal chemistry perspective, the exploration of the biological activities of this class of compounds could lead to the discovery of new therapeutic agents for a variety of diseases. The unique combination of a triazole ring and a sulfonyl ethanol moiety could result in novel mechanisms of action or improved pharmacological profiles compared to existing drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of triazole derivatives using sulfonyl chlorides under basic conditions (e.g., NaOH or KOH). Key steps include refluxing in ethanol or THF with controlled stoichiometry to avoid over-sulfonylation. For example, analogous sulfonylations of triazoles require 1.2–1.5 equivalents of sulfonyl chloride at 60–80°C for 6–12 hours, followed by neutralization and recrystallization . Yield optimization depends on solvent polarity and the use of anhydrous conditions to minimize hydrolysis of intermediates.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H/C NMR identifies sulfonyl and triazole protons (δ 8.1–8.5 ppm for triazole protons; δ 3.7–4.2 ppm for sulfonyl-linked ethanol). IR confirms sulfonyl S=O stretches (~1350–1150 cm) .

- Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal X-ray refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and hydrogen bonding networks are analyzed to confirm molecular packing .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) show decomposition at pH < 3 (acid-catalyzed sulfonyl cleavage) and >10 (base-mediated triazole ring opening). Thermal gravimetric analysis (TGA) reveals stability up to 150°C, with decomposition onset at 180°C. Storage recommendations: inert atmosphere, desiccated at –20°C to prevent hygroscopic degradation .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer : Common impurities include unreacted triazole precursors (detected via HPLC) and sulfonic acid byproducts (from over-sulfonylation). Mitigation strategies:

- Chromatography : Silica gel column purification with ethyl acetate/hexane (3:7 ratio) removes polar byproducts.

- Recrystallization : Ethanol/water mixtures (7:3) yield >95% purity.

- TLC Monitoring : R values of 0.4–0.6 in chloroform/methanol (9:1) ensure reaction completion .

Q. What is the role of the sulfonyl group in modulating the compound’s reactivity?

- Methodological Answer : The sulfonyl group enhances electrophilicity at the triazole ring, enabling nucleophilic substitutions (e.g., with amines or thiols). It also stabilizes the molecule via resonance and hydrogen bonding, as observed in X-ray structures where sulfonyl oxygen participates in intermolecular H-bonds .

Advanced Research Questions

Q. How can Cu-catalyzed azide-alkyne cycloaddition (CuAAC) be integrated into the synthesis of derivatives?

- Methodological Answer : The triazole moiety serves as a click chemistry handle. Post-synthetic modification involves:

- Alkyne Functionalization : Introduce propargyl groups at the ethanol hydroxyl via Mitsunobu reaction.

- Cu(I) Catalysis : React with azides (e.g., benzyl azide) in t-BuOH/HO (1:1) with sodium ascorbate, achieving >90% regioselectivity for 1,4-triazoles. Reaction monitoring via H NMR (disappearance of azide peak at δ 4.2 ppm) .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

- Methodological Answer : Discrepancies arise from disorder or twinning. Strategies include:

- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

- Refinement Tools : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Validation Software : Check with PLATON or Mercury for bond geometry outliers .

Q. What computational methods are effective for predicting reactivity and biological interactions?

- Methodological Answer :

- DFT Calculations : Gaussian09 at B3LYP/6-31G* level models electrophilic attack sites (e.g., sulfonyl oxygen’s partial charge).

- Molecular Docking : Autodock Vina screens against fungal CYP51 (target for antifungal activity), with binding affinity < –8 kcal/mol indicating strong inhibition .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

- Methodological Answer :

- Enzyme Inhibition : Microplate assays with Candida albicans CYP51 (IC determination via NADPH depletion at 340 nm).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) confirm selectivity ratios >10 for fungal vs. human cells .

Q. What strategies enable selective modification of the triazole-sulfonyl scaffold for novel applications?

- Methodological Answer :

- Heterocycle Fusion : Incorporate thiadiazole via HS gas treatment under Pd catalysis (120°C, DMF), yielding fused triazole-thiadiazole hybrids.

- Sulfonyl Replacement : Substitute with sulfonamides using CDI-mediated coupling, retaining bioactivity while improving solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.